4-Chloro-2-iodobenzoyl chloride
Overview
Description
4-Chloro-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodobenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoyl chloride. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Reduction Reactions: The compound can be reduced to form 4-chloro-2-iodobenzyl alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in these reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoyl chlorides, while reduction reactions produce benzyl alcohol derivatives .
Scientific Research Applications
4-Chloro-2-iodobenzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl chloride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzoyl chloride: Lacks the iodine atom, which limits its use in coupling reactions compared to 4-chloro-2-iodobenzoyl chloride.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and research .
Properties
IUPAC Name |
4-chloro-2-iodobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMGECIFCNVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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